molecular formula C7H14ClNO2 B2998222 (3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride CAS No. 1227916-83-7

(3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride

Cat. No. B2998222
CAS RN: 1227916-83-7
M. Wt: 179.64
InChI Key: NJNNMKIITLUFIE-IBTYICNHSA-N
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Description

(3S,6R)-6-Methylpiperidine-3-carboxylic acid; hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 6-MPC and is a chiral molecule that exists in two enantiomeric forms.

Scientific Research Applications

Stereoselective Synthesis Applications

  • Stereoselective Synthesis of Pipecolic Acid Derivatives : A study by Purkayastha et al. (2010) presented a unique cascade of reactions leading to the synthesis of pipecolic acid derivatives. This includes the transformation of a vinylfluoro group to an acetonyl cation equivalent under acidic conditions, a process not observed with vinylchloro and vinylbromo groups under similar conditions. This method was further used to synthesize (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid (Purkayastha et al., 2010).

  • Synthesis of Chiral Bicyclic 3‐Hydroxypiperidines : Wilken et al. (1997) described the synthesis of new chiral bicyclic 3-hydroxypiperidines from β-amino alcohols. This synthesis involved high diastereoselective ring expansion and subsequent steps to obtain various chiral piperidine derivatives. These processes demonstrate the potential of manipulating the stereogenic centers of piperidine-based compounds (Wilken et al., 1997).

  • Material Science and Biochemistry Applications : Toniolo et al. (1998) explored the use of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, an achiral Cα-tetrasubstituted α-amino acid. This compound has been effective as a β-turn and 310/α-helix inducer in peptides, and as a rigid electron spin resonance probe and fluorescence quencher. This highlights its applicability in material science and biochemistry (Toniolo et al., 1998).

  • Antibacterial Agent Synthesis : Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, including pipecolic acid analogs, demonstrating potential antibacterial activity. This research contributes to the understanding of the structure-activity relationships in antibacterial agents (Egawa et al., 1984).

Chemical Characterization and Synthesis

  • NMR Characterization in Chlorinated Compounds : Irvine et al. (2008) utilized 13C NMR spectroscopy, including the one-bond chlorine-isotope effect, for structural verification of hydroxytrichloropicolinic acids. This application in NMR spectroscopy extends to the characterization of pipecolic acid derivatives and similar chlorinated compounds (Irvine et al., 2008).

  • Synthesis of Pyrrolizidine Alkaloids : Matsumoto et al. (1992) synthesized various stereoisomers of 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, a necic acid component of axillaridine, which is structurally related to pipecolic acid. This synthesis pathway contributes to the broader understanding of cyclic amino acid derivatives (Matsumoto et al., 1992).

properties

IUPAC Name

(3S,6R)-6-methylpiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNNMKIITLUFIE-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride

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